Methyl 3-formamido-4-hydroxybenzoate
Description
Methyl 3-formamido-4-hydroxybenzoate (CAS: 1379261-17-2) is a benzoate derivative with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol . Its structure features a formamido group (-NHCHO) at position 3, a hydroxy group (-OH) at position 4, and a methyl ester (-COOCH₃) at position 1 (Figure 1). This compound serves as a critical reference standard in the synthesis and quality control of Proxymetacaine, a local anesthetic, ensuring compliance with regulatory guidelines (USP, EMA, JP, BP) . Its applications include analytical method validation (AMV), quality control (QC), and supporting drug applications (ANDA/NDA) .
Properties
IUPAC Name |
methyl 3-formamido-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(13)6-2-3-8(12)7(4-6)10-5-11/h2-5,12H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSAUNCKNBPVNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-formamido-4-hydroxybenzoate typically involves the esterification of 3-formamido-4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale esterification reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-formamido-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The formamido group can be reduced to an amino group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Methyl 3-formamido-4-hydroxybenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-formamido-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes the molecular properties and functional group variations between Methyl 3-formamido-4-hydroxybenzoate and structurally related methyl benzoate derivatives:
*Estimated based on structural analysis.
Functional Group Impact on Properties
Solubility and Polarity
- This compound: The polar formamido (-NHCHO) and hydroxy (-OH) groups enhance solubility in polar solvents (e.g., water, methanol) compared to non-polar analogues like Methyl 3-hydroxy-4-methylbenzoate .
- Methyl 5-amino-2-morpholinobenzoate: The morpholino group introduces moderate polarity but reduces solubility compared to the formamido derivative due to its cyclic ether structure .
Reactivity and Stability
- The formamido group in this compound is susceptible to hydrolysis under acidic or basic conditions, unlike the stable methyl group in Methyl 3-hydroxy-4-methylbenzoate .
- Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate contains a bulky cyclopropylmethoxy group , which may sterically hinder reactions at the aromatic ring compared to smaller substituents .
Pharmacological Relevance
- This compound’s formamido group mimics bioactive motifs in pharmaceuticals, making it critical for Proxymetacaine synthesis.
Comparative Analysis of Substituent Positions
- Positional Isomerism : Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate is a positional isomer of this compound, with substituents swapped at positions 3 and 4. This inversion alters electronic distribution, impacting dipole moments and hydrogen-bonding capacity.
- Electronic Effects: The amino (-NH₂) group in Methyl 5-amino-2-morpholinobenzoate is strongly electron-donating, activating the aromatic ring toward electrophilic substitution, whereas the formamido group in the target compound is weakly electron-withdrawing.
Biological Activity
Methyl 3-formamido-4-hydroxybenzoate, a compound derived from hydroxybenzoic acid, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on recent research findings.
Chemical Structure and Properties
This compound features a hydroxyl group and a formamido group attached to a benzoate structure. This unique combination of functional groups contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, including:
- Oxidation : The hydroxyl group can be oxidized to form quinones.
- Reduction : The formamido group can be reduced to an amino group.
- Substitution : The hydroxyl group can participate in nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study evaluated its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines in immune cells, indicating a potential role in managing inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways associated with inflammation .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory processes.
- Receptor Modulation : It can influence receptor activity, potentially altering cellular responses to stimuli.
Case Studies
- Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against several bacterial strains. Results showed a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating its potential as a therapeutic agent against infections.
- Anti-inflammatory Activity : A study involving human monocyte-derived macrophages revealed that treatment with the compound significantly reduced the levels of TNF-alpha and IL-6, key markers of inflammation. This suggests that it may be beneficial in conditions characterized by excessive inflammation .
Comparative Analysis
To provide context for the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Moderate | Significant |
| Methyl 4-hydroxybenzoate | Low | Moderate |
| Methyl 3-amino-4-hydroxybenzoate | High | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
